Yttrium(3+) neodecanoate

Übersicht

Beschreibung

Yttrium(3+) neodecanoate: is a chemical compound consisting of yttrium ions coordinated with neodecanoate ligands. It is often used as a precursor in the synthesis of various advanced materials, including superconductors and catalysts. The compound is known for its stability and versatility in different chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Yttrium(3+) neodecanoate can be synthesized through the reaction of yttrium salts with neodecanoic acid. One common method involves dissolving yttrium oxide in hydrochloric acid to form yttrium chloride, which is then reacted with neodecanoic acid to produce this compound. The reaction typically occurs under controlled temperature and pH conditions to ensure high yield and purity .

Industrial Production Methods: In industrial settings, this compound is produced using large-scale reactors where yttrium chloride and neodecanoic acid are mixed in precise stoichiometric ratios. The reaction mixture is then subjected to heating and stirring to facilitate the formation of the desired product. The final compound is purified through filtration and recrystallization processes to remove any impurities .

Analyse Chemischer Reaktionen

Types of Reactions: Yttrium(3+) neodecanoate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form yttrium oxide.

Reduction: It can be reduced under specific conditions to yield elemental yttrium.

Substitution: The neodecanoate ligands can be substituted with other ligands in the presence of suitable reagents.

Common Reagents and Conditions:

Oxidation: Oxygen or air at elevated temperatures.

Reduction: Hydrogen gas or other reducing agents at high temperatures.

Substitution: Ligand exchange reactions using different carboxylic acids or amines.

Major Products Formed:

Oxidation: Yttrium oxide (Y₂O₃).

Reduction: Elemental yttrium.

Substitution: Yttrium complexes with different ligands.

Wissenschaftliche Forschungsanwendungen

Yttrium(3+) neodecanoate, a compound with the formula , is an organometallic compound that has garnered attention for its diverse applications in scientific research and industry. This article explores its applications, particularly in the fields of materials science, electronics, and biomedicine, supported by case studies and data tables.

Properties

- Molecular Formula :

- Molecular Weight : 602.686 g/mol

- Appearance : Off-white powder

- Solubility : Insoluble in water

Materials Science

This compound is extensively used in the synthesis of superconducting materials. When thermally processed with other compounds like barium and copper neodecanoates, it contributes to the formation of high-temperature superconductors (HTS). These materials are critical for applications in magnetic resonance imaging (MRI) and power transmission systems.

Case Study: Superconducting Thin Films

Research indicates that yttrium neodecanoate can be utilized to create thin films that exhibit superconducting properties at elevated temperatures. The thermal decomposition of yttrium neodecanoate leads to the formation of yttrium oxide, which is pivotal in high-temperature superconductor production .

Electronics

In electronics, this compound serves as a precursor for the deposition of yttrium oxide films used in capacitors and other electronic components. The compound's ability to form stable films makes it suitable for applications in microelectronics.

Data Table: Comparison of Yttrium Compounds in Electronics

| Compound | Application | Properties |

|---|---|---|

| This compound | Thin film deposition | Forms stable oxide films |

| Yttrium Oxide | Capacitors | High dielectric constant |

| Yttrium Naphthenate | Semiconductor applications | Enhanced conductivity |

Biomedicine

Recent studies have explored the potential of yttrium oxide nanoparticles (derived from yttrium neodecanoate) in cancer therapy. Specifically, these nanoparticles have shown selective cytotoxic effects against triple-negative breast cancer (TNBC) cells while exhibiting minimal toxicity to normal cells.

Case Study: Anticancer Activity

A study demonstrated that yttrium oxide nanoparticles induced apoptosis in MDA-MB-231 cells through increased reactive oxygen species (ROS) generation. This suggests potential therapeutic applications for yttrium-based compounds in targeted cancer treatments .

Catalysis

This compound acts as a catalyst in various organic reactions, enhancing reaction rates and selectivity. Its role as a catalyst is particularly noted in polymerization processes and the synthesis of complex organic molecules.

Data Table: Catalytic Applications

| Reaction Type | Catalyst Used | Benefits |

|---|---|---|

| Polymerization | This compound | Increased yield |

| Organic Synthesis | Yttrium-based catalysts | Enhanced selectivity |

Wirkmechanismus

The mechanism of action of yttrium(3+) neodecanoate involves its ability to coordinate with other molecules and ions, facilitating various chemical reactions. In biological systems, yttrium ions can interact with cellular components, leading to therapeutic effects such as targeted cancer cell destruction. The compound’s molecular targets include cellular proteins and enzymes, which are involved in critical biochemical pathways .

Vergleich Mit ähnlichen Verbindungen

- Yttrium oxide (Y₂O₃)

- Yttrium chloride (YCl₃)

- Yttrium fluoride (YF₃)

- Yttrium barium copper oxide (YBa₂Cu₃O₇−x)

Uniqueness: Yttrium(3+) neodecanoate is unique due to its specific coordination with neodecanoate ligands, which imparts distinct chemical properties and reactivity. Unlike other yttrium compounds, it is particularly useful as a precursor for synthesizing complex materials and catalysts .

Biologische Aktivität

Yttrium(3+) neodecanoate (Y(III)-NDC) is an organometallic compound that has garnered interest in various scientific fields, particularly due to its potential biological activities. This article explores its synthesis, properties, and biological effects, with a focus on its implications in biomedical research.

This compound is characterized by the coordination of yttrium ions with neodecanoate ligands. Its molecular formula is , and it has a molecular weight of approximately 602.68 g/mol. The synthesis of Y(III)-NDC can be achieved through various methods, including:

- Direct reaction of yttrium oxide or yttrium carbonate with neodecanoic acid.

- Solvent-assisted synthesis , which enhances the solubility and reactivity of the compound.

These methods contribute to the compound's high thermal stability and unique solubility characteristics, making it suitable for diverse applications, including catalysis and materials science.

The mechanisms through which yttrium compounds exert their biological effects include:

- Oxidative Stress : Increased levels of reactive oxygen species (ROS) leading to cellular damage.

- Apoptosis : Activation of pro-apoptotic pathways while downregulating anti-apoptotic factors.

- DNA Interaction : Some studies suggest that organometallic compounds can intercalate with DNA, potentially leading to cytotoxic effects .

Case Studies

- Yttrium Oxide Nanoparticles : A study assessed the anticancer activity against MDA-MB-231 cells, highlighting their selective toxicity and ability to induce apoptosis through oxidative stress mechanisms .

- Comparative Analysis with Other Organometallic Compounds : Research comparing various organometallic compounds indicates that those containing yttrium often exhibit enhanced catalytic properties and biological activities due to their unique electronic configurations and ligand interactions.

Future Directions

The exploration of Y(III)-NDC in biomedical applications is still in its infancy. Future research should focus on:

- In Vivo Studies : To assess the therapeutic efficacy and safety profile in animal models.

- Mechanistic Studies : To elucidate the precise pathways involved in its biological activity.

- Comparative Studies : To evaluate its effectiveness against other known anticancer agents.

Eigenschaften

IUPAC Name |

3,3,5,5-tetramethylhexanoate;yttrium(3+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C10H20O2.Y/c3*1-9(2,3)7-10(4,5)6-8(11)12;/h3*6-7H2,1-5H3,(H,11,12);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXQJJXYVYZYZBP-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

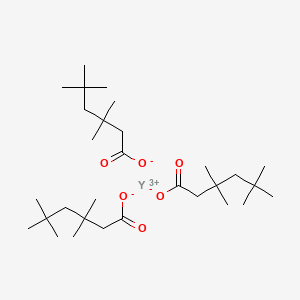

CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].CC(C)(C)CC(C)(C)CC(=O)[O-].[Y+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H57O6Y | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

602.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68683-17-0 | |

| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068683170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neodecanoic acid, yttrium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Yttrium(3+) neodecanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.065.493 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.